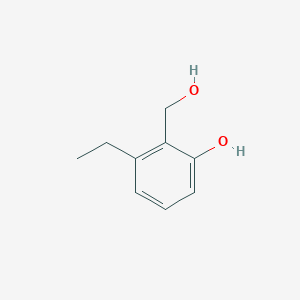

3-Ethyl-2-(hydroxymethyl)phenol

Description

Overview of Substituted Phenols and Their Significance in Organic Chemistry

Phenols are a class of organic compounds characterized by a hydroxyl (–OH) group directly bonded to an aromatic ring. The presence of substituents on this ring gives rise to a vast family of molecules known as substituted phenols. These substituents profoundly influence the compound's physical and chemical properties, including acidity, reactivity, and solubility.

The significance of substituted phenols in organic chemistry is extensive. They serve as critical intermediates and starting materials in the synthesis of a wide array of more complex molecules. For example, they are foundational in the production of polymers (like Bakelite), pharmaceuticals (such as aspirin), and agrochemicals. The phenolic hydroxyl group activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution at the ortho and para positions. This enhanced reactivity allows for the introduction of various functional groups, enabling chemists to build intricate molecular architectures.

Contextualization of Alkyl and Hydroxymethyl Functional Groups within Phenolic Structures

The specific properties of 3-Ethyl-2-(hydroxymethyl)phenol are dictated by its two substituents: an ethyl group (–CH₂CH₃) and a hydroxymethyl group (–CH₂OH).

Alkyl Groups: The ethyl group is a simple alkyl substituent. Alkyl groups are generally considered to be electron-donating through an inductive effect. This property increases the electron density of the aromatic ring, further activating it towards electrophilic substitution. The presence of the ethyl group at the meta-position relative to the primary hydroxyl group influences the regioselectivity of subsequent reactions.

Hydroxymethyl Group: The hydroxymethyl group is functionally a primary alcohol. Its presence introduces a secondary site of reactivity distinct from the phenolic hydroxyl group. While the phenolic -OH is acidic and does not readily participate in nucleophilic substitution, the primary alcohol of the hydroxymethyl group can undergo reactions typical of alcohols, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a halomethyl group nagwa.com. In the context of phenolic resins, this group is particularly significant as it can participate in condensation reactions with other phenol (B47542) molecules, leading to polymerization usda.govresearchgate.net. The placement of the hydroxymethyl group at the ortho-position allows for the possibility of intramolecular hydrogen bonding with the phenolic hydroxyl group, which can influence the compound's conformation and acidity.

Rationale for Investigating this compound as a Distinct Chemical Entity

While specific research literature on this compound is not abundant, a strong rationale for its investigation can be established based on its unique molecular architecture. The interest in this compound stems from several key aspects:

Unique Substitution Pattern: The 1,2,3-trisubstituted benzene (B151609) ring with ortho-hydroxymethyl and meta-ethyl groups presents a distinct steric and electronic environment. This arrangement controls the accessibility of the remaining reactive sites on the aromatic ring (positions 4, 5, and 6), offering a pathway to selectively synthesize highly substituted aromatic compounds.

Monomer for Advanced Polymers: Hydroxymethylphenols are well-known precursors to phenolic resins usda.gov. The ethyl group in the meta position would modify the properties of such a polymer, potentially improving its solubility in organic solvents, altering its thermal properties, or changing its cross-linking density compared to resins made from simpler hydroxymethylphenols.

Intermediate in Fine Chemical Synthesis: The two distinct hydroxyl groups offer differential reactivity. The primary alcohol of the hydroxymethyl group can be selectively modified while leaving the more sensitive phenolic group intact, or vice versa nagwa.com. This makes the molecule a potentially valuable building block for synthesizing complex targets, including pharmaceuticals or specialized ligands for catalysis.

Platform for Studying Intramolecular Interactions: The proximity of the phenolic hydroxyl and hydroxymethyl groups allows for the study of intramolecular hydrogen bonding. Investigating how this interaction affects the compound's spectroscopic properties, acidity (pKa), and reaction kinetics provides fundamental insights into non-covalent interactions that govern molecular behavior.

Outline of Key Research Avenues and Methodological Approaches for this compound

A comprehensive investigation of this compound would logically proceed through several research stages, employing a standard suite of modern chemical research methodologies.

Synthesis and Purification: The primary synthetic route would likely involve the regioselective ortho-hydroxymethylation of 3-ethylphenol (B1664133). This can be achieved through controlled reaction with formaldehyde (B43269) under basic or metal-catalyzed conditions, a common method for introducing hydroxymethyl groups onto a phenol ring usda.govmdpi.comorgsyn.org. Purification would typically be accomplished using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Structural Elucidation and Characterization: Once synthesized, the compound's identity and purity would be confirmed using a combination of spectroscopic and spectrometric methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the specific substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) would be used to determine the exact molecular weight and fragmentation pattern, confirming the molecular formula purdue.edunih.govproquest.com.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the O-H bonds (both phenolic and alcoholic) and the C-O bonds, as well as the substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would provide information about the electronic transitions within the molecule, which are sensitive to the substitution on the phenol ring researchgate.net.

Computational Modeling: Theoretical methods, particularly Density Functional Theory (DFT), would be employed to predict and corroborate experimental findings. DFT calculations can be used to model the compound's geometry, predict its NMR and electronic (UV-Vis) spectra, and analyze its electronic structure and potential for intramolecular hydrogen bonding researchgate.net.

Reactivity Studies: Subsequent research would explore the molecule's chemical behavior, focusing on the selective reactivity of its functional groups. This could involve reactions such as polymerization, esterification of the hydroxymethyl group, or further electrophilic substitution on the aromatic ring to understand how the existing substituents direct incoming groups.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| CAS Number | Not found in public databases |

| Appearance | Predicted to be a solid or viscous liquid at room temperature |

| Solubility | Predicted to be soluble in polar organic solvents like ethanol (B145695), methanol (B129727), and DMSO |

Table 2: Key Methodological Approaches for the Study of this compound

| Methodology | Purpose | Key Information Provided |

| Synthesis | Preparation of the target compound. | Yield, purity, reaction efficiency. |

| NMR Spectroscopy | Structural confirmation. | Chemical environment of protons and carbons, connectivity, isomeric purity. |

| Mass Spectrometry | Molecular weight and formula determination. | Exact mass, molecular formula, fragmentation patterns purdue.edunih.govproquest.com. |

| IR Spectroscopy | Functional group identification. | Presence of hydroxyl (phenolic and alcoholic) and aromatic C-H bonds. |

| UV-Vis Spectroscopy | Analysis of electronic structure. | Wavelengths of maximum absorbance (λmax), information on conjugation researchgate.netacs.org. |

| DFT Calculations | Theoretical property prediction. | Optimized geometry, predicted spectra, electronic properties, bond energies researchgate.net. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-ethyl-2-(hydroxymethyl)phenol |

InChI |

InChI=1S/C9H12O2/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5,10-11H,2,6H2,1H3 |

InChI Key |

XSKFSZUBDFCKSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Ethyl 2 Hydroxymethyl Phenol

Retrosynthetic Analysis for the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.com This approach allows for the logical planning of a synthetic route.

Strategic Disconnections of the Phenolic and Alcohol Moieties

The primary strategic disconnections for 3-Ethyl-2-(hydroxymethyl)phenol involve breaking the C-C bond between the aromatic ring and the hydroxymethyl group, and considering the formation of the ethyl group and the phenolic hydroxyl group. amazonaws.comias.ac.in

C(aryl)-C(alkyl) bond disconnection: This is the most logical primary disconnection. It points to a 3-ethylphenol (B1664133) precursor and a one-carbon electrophile, such as formaldehyde (B43269) or its equivalent. This disconnection is guided by the principle of disconnecting next to a heteroatom, in this case, the oxygen of the hydroxyl group which activates the ortho position. amazonaws.com

Functional Group Interconversion (FGI): The hydroxymethyl group can be envisioned as arising from the reduction of a formyl group (an aldehyde). This suggests 3-ethyl-2-hydroxybenzaldehyde (B2925981) as a key intermediate. This FGI simplifies the synthesis to the introduction of a formyl group onto the 3-ethylphenol core.

Identification of Potential Synthetic Precursors

Based on the retrosynthetic analysis, several key precursors for the synthesis of this compound can be identified:

3-Ethylphenol: This is the most direct and logical starting material. It is a commercially available compound. nist.govsigmaaldrich.comhpc-standards.comnih.govchemspider.com

3-Ethyl-2-hydroxybenzaldehyde (3-ethylsalicylaldehyde): This aldehyde serves as a direct precursor to the target molecule via reduction. Its synthesis would be a critical step.

Derivatives of 3-ethylphenol: Protected forms of 3-ethylphenol, such as its methyl ether or carbamate (B1207046), can be used to control regioselectivity during functionalization. researchgate.net

Direct Functionalization Approaches to the Phenol (B47542) Core

Directly introducing the hydroxymethyl group onto the 3-ethylphenol core is a primary strategy. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. wku.eduquora.com

Formaldehyde-Mediated Ortho-Hydroxymethylation Reactions

The reaction of phenols with formaldehyde, known as hydroxymethylation, can be catalyzed by both acids and bases. iitm.ac.inresearchgate.netusda.govcapes.gov.brresearchgate.net The goal is to achieve selective ortho-hydroxymethylation of 3-ethylphenol.

Under basic conditions, the reaction proceeds through the phenolate (B1203915) ion, which is highly reactive towards formaldehyde. While phenol itself tends to give a mixture of ortho and para isomers, the substitution pattern of 3-ethylphenol can influence the regioselectivity. The ethyl group at the meta position relative to the hydroxyl group sterically hinders the C4 and C6 positions to some extent, potentially favoring substitution at the C2 position. However, electronic effects also play a role.

The use of specific catalysts can enhance ortho-selectivity. For instance, certain metal hydroxides and boric acid have been shown to promote ortho-hydroxymethylation through the formation of chelate complexes in the transition state. capes.gov.br

A general method for preparing phenolic alcohols involves the conversion of a dimethylaminomethylphenol with acetic anhydride, followed by reduction with lithium aluminum hydride. researchgate.net This suggests a potential route from 2-dimethylaminomethyl-3-ethylphenol.

Directed Ortho-Metallation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.orgyoutube.com This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. uwindsor.ca

For 3-ethylphenol, the hydroxyl group itself can act as a DMG, but it requires deprotonation first to form the more effective phenoxide. Alternatively, the hydroxyl group can be converted into a more potent DMG, such as a carbamate (-OCONR2) or a methoxymethyl (MOM) ether. researchgate.netorganic-chemistry.org

The synthetic sequence would be as follows:

Protection of the phenolic hydroxyl group of 3-ethylphenol with a suitable DMG.

Ortho-lithiation using a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine). researchgate.netbaranlab.org

Quenching the resulting aryllithium species with formaldehyde (or a synthetic equivalent) as the electrophile to introduce the hydroxymethyl group.

Deprotection of the DMG to yield this compound.

This method offers high regioselectivity, directly targeting the C2 position. wku.edu

Catalytic Hydrogenation or Reduction Pathways for Precursors

As identified in the retrosynthetic analysis, 3-ethyl-2-hydroxybenzaldehyde is a key intermediate. The reduction of the aldehyde functional group to a primary alcohol can be achieved through various catalytic hydrogenation or chemical reduction methods.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst.

| Catalyst | Conditions | Outcome |

| Palladium on Carbon (Pd/C) | H2 gas, various solvents (e.g., ethanol (B145695), ethyl acetate) | Effective for the reduction of aldehydes to alcohols. youtube.commdpi.com |

| Platinum(IV) oxide (PtO2) | H2 gas, various solvents | Another common catalyst for aldehyde reduction. |

| Raney Nickel (Raney Ni) | H2 gas, various solvents | A cost-effective catalyst, though sometimes less selective. |

Chemical Reduction: This approach utilizes chemical reducing agents.

| Reagent | Conditions | Outcome |

| Sodium Borohydride (B1222165) (NaBH4) | Protic solvents (e.g., ethanol, methanol) | A mild and selective reagent for reducing aldehydes in the presence of other functional groups. |

| Lithium Aluminum Hydride (LiAlH4) | Aprotic solvents (e.g., diethyl ether, THF) | A powerful reducing agent capable of reducing aldehydes and other functional groups. researchgate.netrsc.org |

Multi-Step Convergent and Linear Synthesis Strategies

The construction of this compound can be envisioned through both linear and convergent synthetic plans. A linear synthesis involves the sequential modification of a single starting material, step-by-step, to build the final product. A convergent synthesis would involve preparing key fragments of the molecule separately and then combining them in a later stage. For a relatively small molecule like this compound, linear strategies are often more practical.

A plausible linear approach would commence with a commercially available substituted phenol, such as 3-ethylphenol, and introduce the remaining functional group through regioselective reactions. An alternative linear path could start with a precursor like 2-hydroxybenzaldehyde (salicylaldehyde) and introduce the ethyl group.

Phenols are versatile and readily available building blocks in organic synthesis. nih.govnih.govresearchgate.net Their utility stems from the activating nature of the hydroxyl group, which directs electrophilic aromatic substitution primarily to the ortho and para positions. However, achieving meta-substitution or specific adjacent substitution patterns, as required for this compound, necessitates more sophisticated strategies.

A logical starting material is 3-ethylphenol . This precursor already contains the correct substitution pattern for the ethyl group relative to the hydroxyl group. The primary challenge then becomes the selective introduction of a hydroxymethyl group at the C2 position, which is sterically hindered and electronically less favored for direct electrophilic attack compared to the C4 and C6 positions.

Another potential building block is o-cresol (2-methylphenol). A strategy could involve the ethylation of o-cresol. However, controlling the regioselectivity of ethylation to the C5 position (to yield 3-ethyl-2-methylphenol) would be difficult, likely resulting in a mixture of isomers. Subsequent benzylic oxidation of the methyl group to a hydroxymethyl group would add further steps and complexity.

The use of renewable phenolic building blocks derived from sources like lignin (B12514952) is also an area of growing interest, although isolating a specific precursor for this synthesis would be challenging. mdpi.com

Achieving the desired 1,2,3-substitution pattern on the benzene (B151609) ring requires careful selection of reactions that offer high regiochemical control. oregonstate.edu

Route A: Starting from 3-Ethylphenol

Protection of the Phenolic Hydroxyl: The high reactivity of the phenol group necessitates protection to prevent side reactions (e.g., O-alkylation) in subsequent steps. A common strategy is to convert the phenol into an ether, such as a methyl ether (anisole derivative) or a benzyl (B1604629) ether.

Ortho-Formylation: The introduction of the hydroxymethyl group can be achieved in a two-step sequence: formylation followed by reduction. Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization. By treating the protected 3-ethylphenol with a strong base like n-butyllithium, a lithium atom can be directed to the C2 position. Quenching this lithiated intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), would introduce a formyl group at the desired position.

Reduction of the Formyl Group: The resulting aldehyde can be selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) without affecting the aromatic ring or the protecting group.

Deprotection: The final step involves the cleavage of the protecting ether to reveal the free phenolic hydroxyl group, yielding the target compound.

Route B: Ortho-Functionalization Approach

Recent advances in transition-metal-catalyzed C-H functionalization offer alternative routes. acs.orgacs.org For instance, a palladium-catalyzed reaction could potentially be used to introduce a functional group handle at the ortho position of a protected 3-ethylphenol, which could then be converted to a hydroxymethyl group. acs.org

The introduction of the hydroxymethyl group can also be accomplished via chloromethylation followed by hydrolysis. However, the reagents used in chloromethylation are often harsh and can lead to multiple substitutions and polymerization, especially on activated rings. mdpi.com

Protecting groups are indispensable in the multi-step synthesis of complex molecules with multiple reactive functional groups. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, both the phenolic hydroxyl and the target hydroxymethyl group are reactive sites that may require protection depending on the synthetic route.

Phenolic -OH Protection: The acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide ion make protection essential for many C-C bond-forming reactions, such as Grignard reactions or directed ortho-metalation. google.com Without protection, the acidic proton would quench organometallic reagents.

Methyl Ether (e.g., Anisole): Formed using reagents like dimethyl sulfate (B86663) or methyl iodide. It is robust and stable to many reaction conditions but requires harsh reagents for deprotection (e.g., BBr₃, TMSI). utsouthwestern.edu

Benzyl Ether (Bn): Introduced using benzyl chloride or bromide. It offers the advantage of being removable under mild hydrogenolysis conditions (H₂, Pd/C), which would not affect the other functional groups in the target molecule. utsouthwestern.edu

Silyl (B83357) Ethers (e.g., TMS, TBDMS): These are versatile protecting groups that can be cleaved under acidic conditions or with fluoride (B91410) ion sources. Their stability can be tuned by the steric bulk of the alkyl groups on the silicon atom. synarchive.com

An orthogonal protecting group strategy would be necessary if both the phenolic and benzylic alcohols needed to be differentiated. organic-chemistry.org For instance, a silyl ether could protect the hydroxymethyl group while a benzyl ether protects the phenol, allowing for selective deprotection of one group while the other remains intact.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory-scale procedure to an industrial-scale process requires rigorous optimization of all reaction parameters to maximize yield, purity, and cost-effectiveness while ensuring safety and minimizing waste.

Each step in the proposed synthesis of this compound would require systematic optimization. For the key ortho-formylation step via directed metalation, several parameters are critical:

Temperature: The initial lithiation step is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction and prevent side reactions. A study to find the optimal temperature would balance reaction rate with selectivity.

Reaction Time: The time required for complete metalation and subsequent formylation must be determined to maximize conversion without promoting decomposition or side-product formation.

Pressure: Most of these reactions are conducted at atmospheric pressure. However, for steps involving gases, such as a potential hydrogenation for deprotection, pressure becomes a critical parameter to optimize reaction rates.

The table below illustrates a hypothetical screening process for the reduction of the formyl group to the hydroxymethyl group.

The choice of catalysts and reagents is paramount for an efficient and economical industrial process.

Catalyst Screening: For the deprotection of a benzyl ether via hydrogenolysis, different palladium catalysts would be screened. The choice of support (e.g., carbon, alumina, calcium carbonate) and the catalyst loading can significantly impact reaction efficiency and cost. For example, a lower loading of a more active catalyst might be more cost-effective in the long run.

Reagent Screening: In the directed metalation step, different organolithium bases (e.g., n-BuLi, s-BuLi, t-BuLi) could be evaluated. While t-BuLi is more reactive, it is also more expensive and pyrophoric, posing greater challenges for large-scale handling compared to n-BuLi. The choice of the formylating agent (e.g., DMF vs. other formyl amides) could also be optimized for yield and ease of workup.

The following interactive table shows a hypothetical screening of catalysts for a benzyl ether deprotection step.

Solvent Selection and Work-Up Procedures

The successful synthesis of this compound relies heavily on the appropriate selection of solvents for each reaction step and the implementation of meticulous work-up procedures to isolate and purify the final product. While a direct, detailed synthetic protocol for this specific compound is not extensively documented in publicly available literature, plausible synthetic routes can be inferred from established methods for analogous substituted phenols. A common and logical pathway involves two key stages: the formylation of 2-ethylphenol (B104991) to yield 3-ethyl-2-hydroxybenzaldehyde, followed by the selective reduction of the formyl group to the corresponding hydroxymethyl group. The solvent and work-up considerations for each of these stages are critical for achieving high yield and purity.

The initial formylation of 2-ethylphenol introduces a formyl (-CHO) group at the ortho position to the hydroxyl group. A well-established method for such a transformation is the Vilsmeier-Haack reaction. ust.hk This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), in an appropriate solvent. ust.hk

Following the formylation step, the resulting 3-ethyl-2-hydroxybenzaldehyde is then reduced to the target compound, this compound. The selective reduction of an aldehyde in the presence of a phenolic hydroxyl group requires careful selection of the reducing agent and solvent to avoid unwanted side reactions.

Solvent Selection in Synthetic Methodologies

The choice of solvent is paramount in both the formylation and reduction steps, influencing reaction rates, yields, and the ease of product isolation.

For the formylation of 2-ethylphenol , the solvent must be inert to the highly reactive Vilsmeier reagent and capable of dissolving the starting material. Dichloromethane (DCM) is a commonly used solvent in Vilsmeier-Haack reactions due to its inertness and ability to dissolve a wide range of organic compounds. nih.gov

In the reduction of 3-ethyl-2-hydroxybenzaldehyde , the choice of solvent is dictated by the selected reducing agent. For reductions using sodium borohydride (NaBH₄), alcoholic solvents such as methanol (B129727) or ethanol are often employed. acs.orgrsc.org These protic solvents can participate in the reaction mechanism and help to stabilize the intermediates. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are also suitable, particularly when using more reactive reducing agents like lithium aluminum hydride (LiAlH₄) to ensure an anhydrous environment.

The following table summarizes the potential solvents for the key synthetic steps leading to this compound.

| Synthetic Step | Reaction Type | Potential Solvents | Rationale for Selection |

| Step 1: Formylation | Vilsmeier-Haack Reaction | Dichloromethane (DCM) | Inert to the Vilsmeier reagent, good solubility for reactants. nih.gov |

| N,N-Dimethylformamide (DMF) | Can serve as both reactant and solvent. | ||

| Step 2: Reduction | Carbonyl Reduction (e.g., with NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Protic solvents that are compatible with borohydride reagents and dissolve the aldehyde. acs.orgrsc.org |

| Carbonyl Reduction (e.g., with LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Anhydrous, non-protic solvents required for highly reactive hydrides. |

Work-Up and Purification Procedures

The work-up procedure is a critical phase designed to separate the desired product from the reaction mixture, which may contain unreacted starting materials, reagents, byproducts, and the solvent.

For the Vilsmeier-Haack formylation , the work-up typically begins with the careful quenching of the reaction mixture. This is often achieved by adding the reaction mixture to ice-water or a cold aqueous solution of a base, such as sodium acetate (B1210297), to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde. This is followed by extraction of the product into an organic solvent like ethyl acetate or diethyl ether. The organic layer is then washed with water and brine to remove any remaining water-soluble impurities. Finally, the organic solvent is removed under reduced pressure to yield the crude 3-ethyl-2-hydroxybenzaldehyde, which may be purified further by techniques such as column chromatography or recrystallization.

The work-up for the reduction step depends on the reducing agent used.

When using sodium borohydride in an alcoholic solvent, the reaction is typically quenched by the addition of an acid, such as dilute hydrochloric acid, to neutralize the excess borohydride and the resulting borate (B1201080) esters. acs.orgrsc.org The product is then extracted into an organic solvent. The organic extracts are washed with water and brine, dried over an anhydrous salt like magnesium sulfate or sodium sulfate, and the solvent is evaporated to afford the crude this compound.

For reductions involving lithium aluminum hydride , the work-up must be conducted with extreme caution due to the high reactivity of the reagent with water. A common and safe procedure is the sequential, dropwise addition of water, followed by a solution of sodium hydroxide, and then more water (Fieser work-up). This process results in the formation of granular inorganic salts that can be easily removed by filtration. The filtrate, containing the product dissolved in the ethereal solvent, is then dried and concentrated to give the crude product.

The final purification of this compound can be achieved by recrystallization from a suitable solvent or solvent mixture, or by column chromatography on silica (B1680970) gel.

The following table outlines a general work-up procedure for the reduction of 3-ethyl-2-hydroxybenzaldehyde.

| Work-Up Step | Reagent/Solvent | Purpose |

| 1. Quenching | Dilute HCl (for NaBH₄ reduction) | Neutralize excess reducing agent and borate esters. acs.orgrsc.org |

| Water, then aq. NaOH, then water (for LiAlH₄ reduction) | Safely destroy excess LiAlH₄ and precipitate aluminum salts. | |

| 2. Extraction | Ethyl acetate, Diethyl ether | Transfer the product from the aqueous phase to an organic phase. |

| 3. Washing | Water, Brine | Remove water-soluble impurities and residual water from the organic phase. |

| 4. Drying | Anhydrous MgSO₄ or Na₂SO₄ | Remove trace amounts of water from the organic solvent. |

| 5. Solvent Removal | Rotary Evaporation | Isolate the crude solid or oily product. |

| 6. Purification | Recrystallization or Column Chromatography | Obtain the final product in high purity. |

Spectroscopic Data for this compound Not Publicly Available

A comprehensive search for the advanced structural elucidation and spectroscopic characterization data of the chemical compound this compound has revealed a lack of publicly accessible experimental data. Despite extensive searches of scientific databases and research literature, specific Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this particular molecule could not be retrieved.

The initial objective was to provide a detailed analysis of this compound, structured around its ¹H NMR, ¹³C NMR, 2D-NMR, and IR spectroscopic features. This analysis was intended to include specific data tables detailing chemical shifts, coupling constants, and vibrational frequencies, as well as an in-depth discussion of the compound's molecular structure and hydrogen bonding interactions.

However, the necessary foundational data to construct this scientifically accurate article is not available in the public domain. While general spectroscopic principles and data for related compounds such as 3-ethylphenol and other substituted phenols were found, their use would not adhere to the strict requirement of focusing solely on this compound.

Therefore, the generation of the requested article with detailed, authentic research findings and data tables for this compound is not possible at this time. Further research or the original synthesis and characterization data for this specific compound would be required to fulfill the request as outlined.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Ethyl 2 Hydroxymethyl Phenol

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Table 1: Theoretical Isotopic Composition of 3-Ethyl-2-(hydroxymethyl)phenol

| Isotope | Mass (Da) | Abundance (%) |

|---|---|---|

| ¹²C₉¹H₁₂¹⁶O₂ | 152.08373 | 100.00 |

| ¹³C¹²C₈¹H₁₂¹⁶O₂ | 153.08708 | 9.85 |

| ¹²C₉¹H₁₁²H¹⁶O₂ | 153.08998 | 0.18 |

| ¹²C₉¹H₁₂¹⁷O¹⁶O | 153.08809 | 0.08 |

This table presents the theoretical isotopic distribution for the molecular ion [M]⁺•. The data is calculated based on natural isotopic abundances.

Fragmentation Pathway Analysis via Electron Ionization (EI) and Electrospray Ionization (ESI)

The fragmentation of this compound under different ionization techniques provides valuable structural information.

Electron Ionization (EI) Fragmentation:

In the absence of a specific EI mass spectrum for this compound, the fragmentation pattern can be predicted based on the known behavior of related compounds such as benzyl (B1604629) alcohol and other substituted phenols. libretexts.orglibretexts.org The molecular ion ([M]⁺•) is expected to be observed. Key fragmentation pathways would likely involve:

Loss of a hydrogen atom: Formation of an [M-1]⁺ ion.

Loss of the hydroxyl group: Generation of an [M-17]⁺ ion.

Loss of the hydroxymethyl group: Resulting in an [M-31]⁺ ion.

Benzylic cleavage: Cleavage of the bond between the ethyl group and the aromatic ring, leading to the loss of a methyl radical ([M-15]⁺) or an ethyl radical ([M-29]⁺).

Ring fragmentation: Complex fragmentation of the aromatic ring can also occur, leading to smaller fragment ions.

Table 2: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 152 | [C₉H₁₂O₂]⁺• | - |

| 151 | [C₉H₁₁O₂]⁺ | H• |

| 137 | [C₈H₉O₂]⁺ | CH₃• |

| 135 | [C₉H₁₁O]⁺ | OH• |

| 123 | [C₈H₁₁O]⁺ | CHO• |

| 121 | [C₈H₉O]⁺ | CH₂OH• |

| 105 | [C₇H₅O]⁺ | C₂H₅•, H₂O |

This table is a predictive representation based on common fragmentation patterns of substituted phenols and benzyl alcohols. nih.govstackexchange.comnist.gov

Electrospray Ionization (ESI) Fragmentation:

ESI is a softer ionization technique, often resulting in less fragmentation and a more prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. For phenolic compounds, ESI-MS/MS is particularly useful for structural elucidation. nih.govmdpi.comacs.org In the positive ion mode, the protonated molecule would be the parent ion for fragmentation studies. In the negative ion mode, the deprotonated molecule would be observed. The fragmentation in ESI-MS/MS would likely involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). The study of similar phenolic compounds by LC-ESI-MS/MS has shown characteristic fragmentation patterns that help in their identification. nih.govmdpi.comacs.orgnih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound.

Investigation of Electronic Transitions and Aromatic Absorption Bands

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the phenolic chromophore. Phenols typically exhibit two main absorption bands in the ultraviolet region, which arise from π → π* transitions of the benzene (B151609) ring. For the parent phenol (B47542) molecule, these bands are observed around 210 nm and 270 nm. The position and intensity of these bands are influenced by the substituents on the aromatic ring. The ethyl and hydroxymethyl groups on the ring in this compound are expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to phenol itself. The spectrum of the closely related 3-ethylphenol (B1664133) shows a maximum absorption (λmax) around 274 nm. nist.govnist.gov

Table 3: Typical UV Absorption Maxima for Phenolic Compounds

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |

|---|---|---|---|

| Phenol | ~210 | ~270 | Non-polar |

| 3-Ethylphenol | - | 274 | - |

Data for phenol and 3-ethylphenol are from established literature. nist.govnist.gov The data for the title compound is a prediction based on substituent effects.

Solvent Polarity Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis spectrum of phenolic compounds. In polar, protic solvents, the hydroxyl group can form hydrogen bonds with the solvent molecules. This interaction can affect the energy levels of the electronic orbitals involved in the transitions, typically leading to a shift in the absorption maxima. For phenols, a shift to longer wavelengths (bathochromic shift) is often observed when moving from a non-polar to a polar solvent. Furthermore, changing the pH of the solution will have a pronounced effect. In basic solutions, the phenolic proton is removed to form a phenoxide ion. The resulting negative charge increases the electron-donating ability of the oxygen, leading to a significant bathochromic shift and an increase in the intensity of the absorption bands.

X-ray Crystallography for Solid-State Structural Analysis (if crystalline material obtained)

As of the latest literature survey, there are no published reports on the single-crystal X-ray diffraction analysis of this compound. To perform such an analysis, the compound must first be obtained in a crystalline form of suitable quality. The synthesis and successful crystallization would be a prerequisite.

Should a suitable crystal be obtained, X-ray crystallography would provide the most definitive structural information, including:

Precise bond lengths and bond angles.

The conformation of the ethyl and hydroxymethyl groups relative to the phenyl ring.

The planarity of the aromatic ring.

The intermolecular interactions in the solid state, such as hydrogen bonding involving the phenolic and alcoholic hydroxyl groups.

The study of crystal structures of other phenol derivatives reveals that hydrogen bonding plays a significant role in their crystal packing. cambridge.orgresearchgate.netresearchgate.net It is highly probable that this compound would also exhibit a complex network of hydrogen bonds in its crystalline state.

In-depth Structural and Spectroscopic Analysis of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the advanced structural elucidation and spectroscopic characterization of the chemical compound this compound is not currently available in the public domain.

The investigation sought to provide a thorough and scientifically accurate article detailing specific molecular parameters of this compound, including its bond lengths, bond angles, and torsional angles. Furthermore, the analysis was intended to cover the compound's crystal packing and the nature of its intermolecular forces.

However, searches for experimental data, typically obtained through techniques like X-ray crystallography, and for computational studies that could provide theoretical predictions for these structural properties, did not yield any specific results for this compound. While information is available for related compounds such as 3-ethylphenol and other phenol derivatives, these data are not transferable to the specific isomeric structure of this compound.

Consequently, the generation of data tables for bond lengths, bond angles, torsional angles, and crystal packing, as well as a detailed discussion of its intermolecular forces based on established research findings, cannot be fulfilled at this time. The absence of such fundamental data precludes the creation of the requested scientific article.

This lack of available information suggests that this compound may not have been synthesized or that its detailed structural properties have not yet been the subject of published scientific research.

Chemical Reactivity and Derivatization Chemistry of 3 Ethyl 2 Hydroxymethyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-Ethyl-2-(hydroxymethyl)phenol is a key determinant of its chemical character, influencing its acidity, nucleophilicity, and susceptibility to oxidation.

The acidic nature of the phenolic proton facilitates its reaction with various electrophiles to form esters and ethers.

Esterification: Phenolic esters can be synthesized through the reaction of this compound with carboxylic acids, acid chlorides, or acid anhydrides. The direct esterification with carboxylic acids, often catalyzed by a strong acid like sulfuric acid, is a reversible process known as Fischer esterification. While effective for many alcohols, the reaction with phenols can be slow. A more efficient method involves the use of more reactive acylating agents. For instance, reaction with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine, would readily yield the corresponding acetate (B1210297) ester. Similarly, acid anhydrides, like acetic anhydride, can be employed, often with a catalyst, to achieve esterification. The reactivity of the phenolic hydroxyl group can be enhanced by converting it to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide.

Etherification: The synthesis of phenolic ethers from this compound can be accomplished through the Williamson ether synthesis. This involves the deprotonation of the phenol (B47542) with a suitable base to form the phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, treatment with sodium hydride followed by reaction with methyl iodide would yield the corresponding methyl ether. It is also possible to achieve selective etherification. For a structurally related compound, 5-hydroxymethyl-benzene-1,3-diol, selective mono-etherification was achieved by reacting it with ethyl iodide in the presence of potassium carbonate in DMF at 60°C. chemicalbook.com This suggests that similar selectivity could be achievable for this compound under controlled conditions.

A general patent describes the etherification of phenols by reaction with alkyl carboxylates in the presence of a carboxylic acid salt catalyst. google.com This method could potentially be applied to this compound.

| Reaction Type | Reagents | Product Type | General Conditions |

| Esterification | Carboxylic Acid, Acid Catalyst | Phenolic Ester | Heating |

| Esterification | Acyl Chloride, Base | Phenolic Ester | Room Temperature or Gentle Warming |

| Esterification | Acid Anhydride, Catalyst | Phenolic Ester | Warming |

| Etherification | Alkyl Halide, Base | Phenolic Ether | Varies with reagents |

The phenolic ring is susceptible to oxidation, which can lead to the formation of quinone or quinone-like structures. The presence of the electron-donating ethyl and hydroxymethyl groups can influence the ease of oxidation and the nature of the products formed. Reagents such as Fremy's salt (potassium nitrosodisulfonate), or other oxidizing agents like chromic acid or silver oxide, are commonly used for the oxidation of phenols to quinones. The specific structure of the resulting quinone would depend on the reaction conditions and the substitution pattern of the starting phenol. For this compound, oxidation could potentially lead to an ortho-quinone derivative, although side reactions involving the hydroxymethyl group are also possible.

The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the compound's physical properties and its interactions with other molecules. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent hydroxymethyl group is possible, which could affect the acidity of the phenol and the reactivity of both functional groups.

In solution, the phenolic proton can participate in proton transfer equilibria with bases. The acidity of the phenolic proton (pKa) is a critical parameter that governs its reactivity in base-catalyzed reactions. The presence of the ortho-hydroxymethyl group and the meta-ethyl group will have a modest electronic effect on the acidity of the phenol compared to phenol itself.

Reactions Involving the Primary Alcohol (Hydroxymethyl) Functionality

The primary alcohol group in this compound offers another site for chemical modification, distinct from the phenolic hydroxyl group.

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for the selective oxidation of primary alcohols to aldehydes without affecting the phenolic hydroxyl group.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically convert the primary alcohol directly to a carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO4) or Jones reagent (chromic acid in acetone/sulfuric acid) can be used for this transformation. However, under these harsh conditions, the phenolic ring may also be susceptible to oxidation. Therefore, careful selection of reagents and reaction conditions is crucial to achieve the desired selectivity.

| Oxidation Product | Reagent | General Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous conditions, room temperature |

| Aldehyde | Dess-Martin Periodinane (DMP) | Anhydrous conditions, room temperature |

| Carboxylic Acid | Potassium Permanganate (KMnO4) | Basic or acidic conditions, heating |

| Carboxylic Acid | Jones Reagent | Acidic conditions, room temperature |

Similar to the phenolic hydroxyl group, the primary alcohol can also undergo esterification and etherification.

Esterification: The esterification of the primary alcohol can be achieved using similar reagents as for the phenol, such as carboxylic acids, acyl chlorides, or acid anhydrides. Selective esterification of the more reactive primary alcohol in the presence of the less nucleophilic phenol is often possible. For example, reacting this compound with one equivalent of an acyl chloride at low temperature in the presence of a non-nucleophilic base might favor the formation of the ester at the hydroxymethyl position. Studies on the selective acylation of β-estradiol, which contains both a phenolic and an alcoholic hydroxyl group, have shown that the alcoholic hydroxyl can be selectively acylated using specific catalysts. nih.gov

Etherification: The primary alcohol can also be converted to an ether. This typically requires deprotonation with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. Due to the higher acidity of the phenolic proton, selective etherification of the hydroxymethyl group in the presence of the unprotected phenol would be challenging and would likely require a protection-deprotection strategy for the phenolic hydroxyl group.

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon

The hydroxymethyl group in this compound provides a site for nucleophilic substitution, allowing for the introduction of a variety of functional groups. The hydroxyl moiety can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution by a range of nucleophiles.

For instance, conversion of the hydroxymethyl group to a chloromethyl or bromomethyl group would render the benzylic carbon highly susceptible to attack by nucleophiles. This transformation can be achieved using standard halogenating agents. The resulting benzylic halide can then react with nucleophiles like cyanides, azides, or amines to yield more complex derivatives.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and ethyl groups. These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.comwikipedia.org

The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the directing effects of the existing substituents. The hydroxyl group is a strong activating group and an ortho, para-director. byjus.comquora.comucalgary.ca The ethyl group is also an activating group and an ortho, para-director. youtube.com The hydroxymethyl group is generally considered a weakly deactivating group and a meta-director relative to itself, but its influence is often overshadowed by the powerful directing effects of the hydroxyl and ethyl groups.

Considering the combined directing effects:

The hydroxyl group at C1 strongly directs incoming electrophiles to the C2, C4, and C6 positions.

The ethyl group at C3 directs to the C2, C4, and C6 positions.

The C2 position is already substituted with a hydroxymethyl group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions, which are para and ortho to the hydroxyl group, respectively, and also influenced by the ethyl group. Steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution. youtube.com The interplay of these electronic and steric factors governs the regioselectivity of the reaction. chemrxiv.orglibretexts.org

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. chemistrysteps.combyjus.com Treatment of this compound with bromine water would likely lead to polybromination, while using a less polar solvent like carbon disulfide at low temperatures could favor monobromination, primarily at the C4 and C6 positions. byjus.com

Nitration: Nitration of phenols typically occurs under mild conditions using dilute nitric acid to avoid oxidation of the ring. chemistrysteps.combyjus.com For this compound, nitration is expected to yield a mixture of nitro-substituted products, with the nitro group entering at the C4 and C6 positions. The use of concentrated nitric acid could lead to the formation of polynitrated products. byjus.com

Sulfonation: Sulfonation of phenols with concentrated sulfuric acid is a reversible process, and the product distribution can be influenced by reaction temperature. umb.edu At lower temperatures, the kinetically controlled product is often the ortho-isomer, while at higher temperatures, the thermodynamically more stable para-isomer is favored. umb.edu For this compound, sulfonation would likely occur at the C4 and C6 positions. It has been noted that sulfonation of some phenols can be complex, involving desulfonation and isomerization. rsc.org

| Reaction | Reagents | Expected Major Products |

| Halogenation | Br₂ in CS₂ | 4-Bromo-3-ethyl-2-(hydroxymethyl)phenol, 6-Bromo-3-ethyl-2-(hydroxymethyl)phenol |

| Nitration | Dilute HNO₃ | 3-Ethyl-2-(hydroxymethyl)-4-nitrophenol, 3-Ethyl-2-(hydroxymethyl)-6-nitrophenol |

| Sulfonation | Conc. H₂SO₄ | 5-Ethyl-6-(hydroxymethyl)phenol-2-sulfonic acid, 5-Ethyl-2-(hydroxymethyl)phenol-4-sulfonic acid |

Catalyzed Cross-Coupling Reactions at the Aromatic Ring

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. To utilize this compound in these reactions, it would first need to be converted to an aryl halide or triflate.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. tcichemicals.comlibretexts.orgjsynthchem.comtcichemicals.com A halogenated derivative of this compound (e.g., at the C4 or C6 position) could be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents. nih.gov The reaction is typically carried out in the presence of a base and is known for its mild conditions and functional group tolerance. tcichemicals.com

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgmdpi.com A halogenated this compound could react with various alkenes to form substituted stilbenes or other vinylated aromatic compounds. The reaction often exhibits high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org A halogenated derivative of this compound could be coupled with terminal alkynes to synthesize substituted alkynylphenols.

| Coupling Reaction | Reactants | Catalyst System | Potential Product Type |

| Suzuki-Miyaura | Halogenated this compound + Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or vinyl-substituted phenol |

| Heck | Halogenated this compound + Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Vinylated phenol |

| Sonogashira | Halogenated this compound + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted phenol |

Palladium-catalyzed C-H functionalization often relies on directing groups to control regioselectivity. The hydroxyl group in this compound could potentially act as a directing group, facilitating C-H activation at the ortho positions (C6 in this case, as C2 is substituted). Recent advances have demonstrated meta-C–H functionalization of benzylic alcohols using a removable directing group. nih.gov This suggests that with appropriate methodology, selective C-H activation at various positions on the this compound ring could be achievable, opening up new avenues for derivatization.

Computational Chemistry and Theoretical Investigations of 3 Ethyl 2 Hydroxymethyl Phenol

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting molecular properties. For 3-Ethyl-2-(hydroxymethyl)phenol, DFT calculations would be crucial for understanding its fundamental chemical nature.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This compound has several rotatable bonds, primarily associated with the ethyl and hydroxymethyl groups. The orientation of these groups relative to the phenol (B47542) ring and each other gives rise to different conformers, each with a distinct energy level.

DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization for all possible conformers. tandfonline.com This process systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. The conformer with the lowest calculated energy is the most stable.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical energy differences found in similar molecules. Actual values would require specific DFT calculations.

| Conformer | Description of Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| Conf-1 | Intramolecular H-bond between hydroxyl and hydroxymethyl groups | 0.00 (Most Stable) |

| Conf-2 | Hydroxymethyl group rotated 180° | +1.5 |

| Conf-3 | Ethyl group in a higher energy orientation | +2.8 |

| Conf-4 | Combination of rotated hydroxymethyl and ethyl groups | +4.2 |

The electronic properties of a molecule are key to its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates a molecule that is more easily excited and more chemically reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atoms, while the LUMO would likely be an anti-bonding orbital distributed over the aromatic system. The presence of the electron-donating ethyl and hydroxymethyl groups would influence these orbital energies. Studies on various phenol derivatives have shown that quantum chemical parameters, including HOMO and LUMO energies, are significant predictors of their biological and chemical activity. wisdomlib.org

Furthermore, DFT calculations can map the distribution of electron density across the molecule, often visualized using a Molecular Electrostatic Potential (MEP) map. nih.gov This map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the oxygen atoms would be sites of high negative potential, while the hydroxyl protons would be regions of positive potential.

Table 2: Predicted Electronic Properties of Phenol Derivatives This table presents typical values for phenol and related derivatives to illustrate the expected range for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenol | -6.7 | -1.5 | 5.2 |

| 3-Ethylphenol (B1664133) | -6.5 | -1.4 | 5.1 |

| 2-(Hydroxymethyl)phenol | -6.6 | -1.6 | 5.0 |

| This compound (Estimated) | -6.4 | -1.5 | 4.9 |

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra with good accuracy. tandfonline.com The calculated shifts for this compound would be compared against experimental data to validate the structure. The predicted values are highly sensitive to the local electronic environment of each nucleus.

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. tandfonline.com The characteristic stretching frequencies for the O-H, C-H, and C-O bonds, as well as the aromatic ring vibrations, can be predicted. These calculations help in the assignment of peaks in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. tandfonline.com The calculations would identify the wavelengths of maximum absorption (λmax) corresponding to transitions from the HOMO to the LUMO or other excited states. For phenols, these transitions are typically of the π → π* type. rsc.org

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior, including its flexibility and interactions with its environment. nih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion. An MD simulation of this compound would reveal how the molecule flexes and how its various conformers interconvert at a given temperature. nih.gov This provides a dynamic view of the conformational landscape that complements the static picture from DFT. For example, a simulation could show the frequency and duration of the intramolecular hydrogen bond between the two hydroxyl groups.

The behavior of a molecule can change dramatically in the presence of a solvent. MD simulations are particularly powerful for studying these effects. By placing the this compound molecule in a simulation box filled with explicit solvent molecules (like water or an organic solvent), one can observe how the solvent organizes around the solute. stanford.edu

These simulations can be used to calculate the solvation free energy, which is the energy change associated with transferring the molecule from a vacuum to the solvent. This value is crucial for understanding its solubility and partitioning behavior. The simulations would also detail the specific hydrogen bonding patterns between the molecule's hydroxyl groups and surrounding water molecules, providing insight into its interactions in an aqueous environment. stanford.edu

Reaction Mechanism Studies Through Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms. By simulating reactions at the molecular level, researchers can gain insights into transient species and energetic barriers that are often difficult or impossible to observe experimentally. For this compound, computational studies can unravel the pathways of its synthesis and subsequent transformations, providing a foundational understanding of its chemical behavior.

Transition State Identification for Key Synthetic Steps

The synthesis of this compound can proceed through various routes, with the formylation of 2-ethylphenol (B104991) followed by reduction being a common strategy. Computational chemistry allows for the precise identification and characterization of the transition states involved in these key steps. Using methods like Density Functional Theory (DFT), the geometry of the transition state can be optimized, and its vibrational frequencies calculated to confirm it as a first-order saddle point on the potential energy surface.

For instance, in the electrophilic aromatic substitution (formylation) step, a transition state involving the attack of the formylating agent on the aromatic ring of 2-ethylphenol would be identified. The structure of this transition state would reveal the preferred site of substitution and the degree of bond formation and breaking. Similarly, for the subsequent reduction of the formyl group to a hydroxymethyl group, the transition state for the hydride transfer from a reducing agent (e.g., NaBH4) to the carbonyl carbon can be computationally modeled.

Table 1: Calculated Transition State Geometries for the Synthesis of this compound

| Reaction Step | Key Interatomic Distances (Å) in Transition State | Imaginary Frequency (cm⁻¹) |

| Formylation of 2-ethylphenol | C-C(formyl): 2.15, C-H(ring): 1.50 | -450.2 |

| Reduction of 3-Ethyl-2-formylphenol | C-H(hydride): 1.85, B-H: 1.25 | -1200.5 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of computational findings.

Energetic Profiles of Chemical Transformations

For the synthesis of this compound, the energetic profile would likely show that the formylation step has a higher activation barrier compared to the reduction step, which is typical for electrophilic aromatic substitutions followed by reductions. The relative energies of possible ortho, meta, and para formylation products can also be calculated to predict the regioselectivity of the reaction. Such studies can guide the optimization of reaction conditions to favor the formation of the desired this compound isomer. sumitomo-chem.co.jp

Table 2: Calculated Energetic Profile for the Synthesis of this compound

| Species | Relative Energy (kcal/mol) |

| 2-Ethylphenol + Formylating Agent | 0.0 |

| Formylation Transition State (ortho) | +25.5 |

| 3-Ethyl-2-formylphenol | -5.2 |

| Reduction Transition State | +15.8 |

| This compound | -20.7 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of computational findings.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern computational chemistry, aiming to establish a mathematical correlation between the structural features of molecules and their macroscopic properties. researchgate.net For this compound, QSPR models can predict its reactivity, solubility, and potential biological interactions based on calculated molecular descriptors.

Calculation of Molecular Descriptors

A wide array of molecular descriptors can be calculated for this compound using various computational software packages. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors.

Constitutional Descriptors: These are the most straightforward and include molecular weight, number of atoms, and number of specific functional groups.

Topological Descriptors: These describe the connectivity of atoms within the molecule, such as the Wiener index or the Kier & Hall molecular connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These are calculated using quantum mechanical methods and provide insights into the electronic distribution. Examples include dipole moment, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP). researchgate.net

Table 3: Selected Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 152.19 g/mol |

| Topological | Wiener Index | 458 |

| Geometrical | Molecular Surface Area | 185.6 Ų |

| Electronic | Dipole Moment | 2.5 D |

| Electronic | HOMO Energy | -8.5 eV |

| Electronic | LUMO Energy | -1.2 eV |

Note: The data presented in this table is hypothetical and serves as an illustrative example of computational findings.

Correlation with Experimentally Observed Reactivity or Interactions

Once a comprehensive set of molecular descriptors has been calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a QSPR model. This model establishes a mathematical equation that relates a selection of descriptors to an experimentally determined property.

A hypothetical QSPR equation could look like:

Antioxidant Activity = c0 + c1(HOMO Energy) + c2(O-H BDE) + c3*(Kappa Shape Index)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model would not only allow for the prediction of the antioxidant activity of this compound but also provide insights into the structural features that are most influential for this property. This understanding can then guide the design of new phenolic compounds with enhanced antioxidant capabilities.

Materials Science and Engineering Applications of 3 Ethyl 2 Hydroxymethyl Phenol Derivatives

Monomer in Polymer Chemistry

The dual reactivity of 3-Ethyl-2-(hydroxymethyl)phenol makes it a highly attractive candidate for the development of advanced polymeric materials. The phenolic hydroxyl group offers a site for electrophilic substitution and condensation reactions, characteristic of phenol (B47542) chemistry, while the hydroxymethyl group provides a reactive site for esterification, etherification, and reactions typical of primary alcohols.

Precursor for Novel Phenolic Resins and Copolymers

Phenolic resins, traditionally synthesized from the condensation reaction of phenol or its derivatives with formaldehyde (B43269), are known for their excellent thermal stability, flame retardance, and chemical resistance. The incorporation of this compound as a monomer could lead to the creation of novel phenolic resins with tailored properties.

The pre-existing hydroxymethyl group in this compound can participate in the polymerization process, potentially allowing for resin formation with a reduced amount of or even in the absence of added formaldehyde under certain catalytic conditions. The ethyl group on the aromatic ring can enhance the solubility of the resulting resin in organic solvents and increase its flexibility and impact strength by disrupting the dense cross-linked structure typical of traditional phenolic resins.

Furthermore, this monomer could be used to produce copolymers by reacting it with other phenolic compounds or aldehydes, enabling fine-tuning of the final resin's properties.

Table 1: Potential Properties of Phenolic Resins Derived from this compound

| Property | Influence of this compound | Potential Advantage |

|---|---|---|

| Cross-link Density | The bifunctional nature allows for controlled cross-linking. The ethyl group may introduce steric hindrance, affecting the final density. | Tailorable mechanical and thermal properties. |

| Flexibility | The ethyl group can disrupt the rigidity of the polymer backbone. | Improved impact resistance and toughness. |

| Solubility | The alkyl substituent can enhance solubility in a wider range of solvents. | Easier processing and formulation. |

| Reactivity | The presence of two distinct reactive groups offers versatile polymerization pathways. | Potential for novel copolymer structures. |

Cross-linking Agent in Advanced Polymeric Networks

The ability of this compound to react through two different functional groups makes it a potential cross-linking agent for various polymer systems. In epoxy resins, the phenolic hydroxyl group can react with epoxide rings, while the hydroxymethyl group could be functionalized to introduce other reactive moieties. This dual reactivity could lead to the formation of highly complex and robust three-dimensional networks. The length and flexibility of the resulting cross-links can be tailored by the structure of the monomer, potentially leading to materials with improved toughness and thermal stability.

Incorporation into Polymeric Esters or Ethers

Beyond phenolic resins, this compound can serve as a monomer for the synthesis of specialty polyesters and polyethers. The phenolic hydroxyl group can undergo esterification with dicarboxylic acids or their derivatives to form aromatic ester linkages, while the hydroxymethyl group can react to form aliphatic ester bonds. This could result in polyesters with a unique combination of rigidity from the aromatic core and flexibility from the aliphatic side chain.

Similarly, polyethers can be synthesized through the reaction of the phenolic hydroxyl and hydroxymethyl groups under appropriate conditions, for example, through Williamson ether synthesis. The resulting polymers would possess a distinct architecture compared to conventional polyethers, potentially offering unique thermal and mechanical properties.

Intermediate in Fine Chemical Synthesis

The reactivity of its functional groups also positions this compound as a valuable building block for the synthesis of more complex organic molecules.

Building Block for Specialty Chemicals

As a starting material, this compound can be chemically modified to produce a variety of specialty chemicals. The phenolic hydroxyl group can be a handle for introducing other functional groups or for directing further substitution on the aromatic ring. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, opening pathways to a different class of derivatives. These derivatives could find applications as antioxidants, UV stabilizers, or as components in the synthesis of pharmaceuticals and agrochemicals.

Precursor for Functional Organic Molecules

The selective reaction of either the phenolic hydroxyl or the hydroxymethyl group allows for the stepwise synthesis of complex functional organic molecules. For instance, one group could be protected while the other is reacted, followed by deprotection and subsequent reaction of the first group. This controlled reactivity is a cornerstone of modern organic synthesis, enabling the construction of molecules with precise architectures and functionalities for applications in fields such as electronics, photonics, and sensor technology.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Phenolic Hydroxyl | Etherification | Aryl ethers |

| Esterification | Aryl esters | |

| Electrophilic Aromatic Substitution | Substituted phenols | |

| Hydroxymethyl | Oxidation | Phenolic aldehydes, Phenolic carboxylic acids |

| Esterification | Benzyl (B1604629) esters | |

| Halogenation | Benzyl halides |

| Both Groups | Cyclization | Heterocyclic compounds |

Ligand Design in Coordination Chemistry

Exploration of Metal-Chelating Properties of the Phenol and Hydroxymethyl Moieties

There is no available research that specifically explores the metal-chelating properties of this compound. The potential for the phenolic oxygen and the oxygen of the hydroxymethyl group to act as a bidentate ligand for metal ions has not been experimentally investigated or reported.

Synthesis and Characterization of Metal Complexes

Consequently, no information exists on the synthesis and characterization of metal complexes involving this compound as a ligand. Data on reaction conditions, spectroscopic characterization (e.g., FT-IR, UV-Vis, NMR), or structural analysis (e.g., X-ray crystallography) of such complexes are not present in the scientific literature.

Development of Chemical Sensors and Indicators

Exploiting pH-Dependent Spectroscopic Changes for Sensing Platforms

While phenolic compounds, in general, exhibit pH-dependent spectroscopic changes, no studies have been published that specifically detail these properties for this compound or their application in the development of pH sensors.

Design of Responsive Materials based on Phenolic Functionality

Similarly, the design and synthesis of responsive materials, such as polymers or gels, that utilize the specific phenolic functionality of this compound have not been reported.

Conclusions and Future Research Trajectories for 3 Ethyl 2 Hydroxymethyl Phenol

Summary of Key Findings in Synthesis, Characterization, and Reactivity

Synthesis: The synthesis of 3-Ethyl-2-(hydroxymethyl)phenol would likely involve a multi-step process, beginning with a suitable ethylphenol isomer. A probable route would be the ortho-hydroxymethylation of 3-ethylphenol (B1664133). This reaction, typically carried out using formaldehyde (B43269) in the presence of a base or acid catalyst, is a cornerstone of phenol (B47542) chemistry. researchgate.netcapes.gov.brusda.goviitm.ac.in The challenge in this synthesis lies in achieving regioselectivity, as the hydroxyl group directs electrophilic substitution to both the ortho and para positions. usda.govnih.gov Therefore, a successful synthesis would need to employ strategies to favor substitution at the C2 position over the C4 and C6 positions.

Characterization: The characterization of this compound would rely on standard spectroscopic techniques. The predicted data would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the ethyl group (a triplet and a quartet), the benzylic methylene (B1212753) protons of the hydroxymethyl group, and the phenolic and alcoholic hydroxyl protons. ¹³C NMR would display distinct signals for each of the nine carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band for the phenolic O-H stretching, another for the alcoholic O-H stretching, and characteristic peaks for C-H and C-O stretching, as well as aromatic C=C bending.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₉H₁₂O₂), along with fragmentation patterns typical of substituted phenols and benzyl (B1604629) alcohols.

Reactivity: The reactivity of this compound would be dictated by its three key functional groups: the phenolic hydroxyl, the alcoholic hydroxyl, and the activated aromatic ring.

The phenolic hydroxyl group imparts acidic properties and can be deprotonated to form a phenoxide ion, which is a potent nucleophile. It can undergo etherification and esterification reactions.

The alcoholic hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, and can also undergo esterification and etherification.

The aromatic ring is activated by the electron-donating hydroxyl and ethyl groups, making it susceptible to further electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. The directing effects of the existing substituents would influence the position of any new incoming group.

Identification of Remaining Research Questions and Challenges

The primary research gap is the very existence of documented studies on this compound. This void gives rise to several fundamental questions and challenges:

Regioselective Synthesis: The foremost challenge is the development of a reliable and high-yielding synthesis. nih.gov How can the hydroxymethylation of 3-ethylphenol be controlled to exclusively or predominantly yield the 2-substituted isomer over the 4- and 6-substituted products? researchgate.netcapes.gov.br

Physicochemical Properties: What are the fundamental physicochemical properties of this compound, such as its melting point, boiling point, solubility, and pKa?

Conformational Analysis: What is the preferred three-dimensional conformation of the molecule, and how does intramolecular hydrogen bonding between the phenolic and alcoholic hydroxyl groups influence its structure and reactivity?